molecular formula C24H35N5O3S B11245671 2-(4-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

2-(4-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No.: B11245671
M. Wt: 473.6 g/mol
InChI Key: UBEAKEFWARPFJS-UHFFFAOYSA-N
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Description

2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps. The process begins with the preparation of the piperazine and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl bromide, dimethylbenzenesulfonyl chloride, and piperidine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.

Uniqueness

2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H35N5O3S

Molecular Weight

473.6 g/mol

IUPAC Name

2-[4-(4-ethoxy-3,5-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine

InChI

InChI=1S/C24H35N5O3S/c1-5-32-23-18(2)15-21(16-19(23)3)33(30,31)29-13-11-28(12-14-29)24-25-20(4)17-22(26-24)27-9-7-6-8-10-27/h15-17H,5-14H2,1-4H3

InChI Key

UBEAKEFWARPFJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCCC4)C)C

Origin of Product

United States

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